5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-28-12-8-6-11(7-9-12)19-23-17-14(21(26)27)10-15(22-20(17)24-19)13-4-3-5-16(29-2)18(13)25/h3-10,25H,1-2H3,(H,26,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIMLXOTNIZUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=C(C(=CC=C4)OC)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The presence of hydroxy and methoxy groups on phenyl rings enhances its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to affect cell cycle regulation and promote apoptosis through caspase activation.
-
Case Studies :
- A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited IC50 values in the range of 0.63–1.32 μM against MCF-7 breast cancer cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Another investigation revealed that compounds with similar structural motifs inhibited the proliferation of A549 lung cancer cells with IC50 values as low as 3.0 μM, suggesting a promising therapeutic index .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Compounds in this class often inhibit various kinases involved in cancer progression, including CDK9 and VEGFR-2.
- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins, supporting the observed biological activity .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
Substituent Positioning :
- The target compound’s 2-hydroxy-3-methoxyphenyl group (position 5) differs from the 3-hydroxy-4-methoxyphenyl analogue , altering electronic and steric profiles.
- Replacement of the carboxylic acid with an ethyl ester (as in ) reduces polarity and increases lipophilicity .
Functional Group Impact :
- Carboxylic acids (target compound) exhibit higher acidity (pKa ~2–3) compared to esters (pKa ~25–30), affecting solubility and reactivity.
- Methoxy groups enhance electron-donating effects, stabilizing aromatic rings and influencing π-π stacking interactions.
Spectral Data :
- IR spectra of ester-containing analogues (e.g., 1730 cm⁻¹ for C=O stretch in ) contrast with the target’s expected carboxylic acid C=O stretch (~1700 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
